molecular formula C17H22F3N3O2S4 B7458638 C17H22F3N3O2S4

C17H22F3N3O2S4

Cat. No.: B7458638
M. Wt: 485.6 g/mol
InChI Key: POHUGTUIAMYJBX-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H22F3N3O2S4 is a fluorinated organic molecule containing multiple sulfur atoms and a complex heterocyclic structure.

Properties

IUPAC Name

[2-(diethylcarbamothioylsulfanyl)-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2S4/c1-5-21(6-2)15(26)28-13-10-11(17(18,19)20)9-12(23(24)25)14(13)29-16(27)22(7-3)8-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHUGTUIAMYJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=CC(=CC(=C1SC(=S)N(CC)CC)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Below is a comparative analysis based on molecular properties, synthesis, and biological activity:

Molecular Properties
Parameter C17H22F3N3O2S4 (Hypothetical) CAS 239097-74-6 (C7H6N2O) CAS 473927-64-9 (C22H20IN3O4)
Molecular Weight ~490 g/mol (calculated) 134.14 g/mol 541.32 g/mol
Solubility Likely moderate (due to S4) 1.55 mg/mL (very soluble) Not explicitly reported
Polarity (TPSA) High (N/O/S groups) High (aromatic N/O) Moderate (N/O, iodine substituent)
BBB Permeability Uncertain Yes No
CYP Inhibition Possible (due to S/N) CYP1A2 inhibitor Not reported

Key Observations :

  • This compound ’s sulfur-rich structure may confer distinct redox properties or metal-binding capabilities compared to nitrogen-oxygen-dominant analogs like CAS 239097-74-6.
  • Its higher molecular weight and fluorine content could enhance lipophilicity relative to CAS 473927-64-9, which contains iodine—a heavier halogen with different electronic effects .

Comparison :

  • Fluorination and sulfur integration in This compound would demand specialized reagents (e.g., DAST for fluorination) and rigorous safety protocols compared to the tin-based reductions used for CAS 239097-74-6.

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